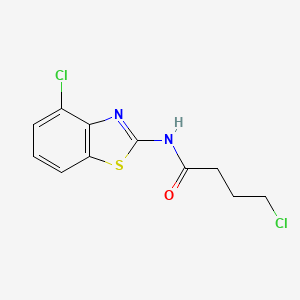

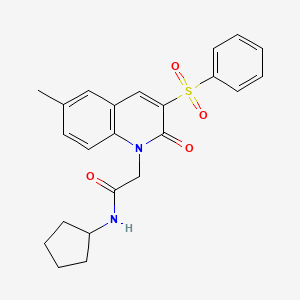

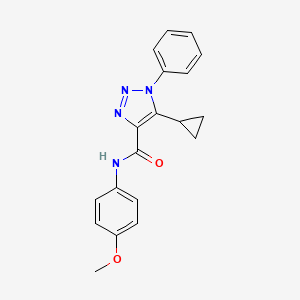

![molecular formula C11H16ClNOS B2469683 (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride CAS No. 2503208-92-0](/img/structure/B2469683.png)

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Cannabinoid-1 (CB1) Receptor Antagonism

The compound has been investigated as a potent and selective CB1 receptor antagonist . CB1 receptors are primarily found in the central nervous system and play a crucial role in regulating appetite, pain perception, and mood. By blocking CB1 receptors, this compound may have therapeutic potential in conditions such as obesity, addiction, and neurodegenerative diseases.

Antifungal Activity

Compounds containing the thiophene nucleus have demonstrated antifungal properties . Specifically, derivatives of this compound have shown inhibition against various fungi. Further research could explore their potential as antifungal agents in clinical or agricultural settings.

Anti-Inflammatory Effects

Thiophene-containing compounds, including this one, have been studied for their anti-inflammatory activity . Such properties are valuable in managing inflammatory conditions, autoimmune diseases, and tissue damage. Investigating the precise mechanisms of action could lead to therapeutic applications.

Serotonin Antagonism

Although not directly mentioned for this compound, related thiophene derivatives have acted as serotonin antagonists . Serotonin receptors play a critical role in mood regulation, anxiety, and depression. Exploring the effects of this compound on serotonin receptors could reveal novel therapeutic avenues.

Multicomponent Synthesis

The compound’s structure includes a thiophene ring, which is often synthesized through multicomponent reactions . Researchers have used acetylenic esters and other starting materials to construct thiophene rings. Understanding these synthetic pathways contributes to drug development and organic chemistry.

properties

IUPAC Name |

(5-thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS.ClH/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-14-9;/h1-3,12-13H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAMSRWMDRFRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(CNC2)C3=CC=CS3)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

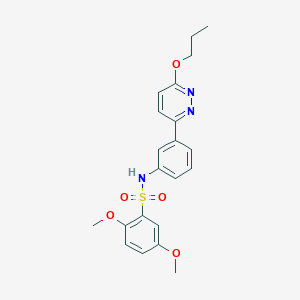

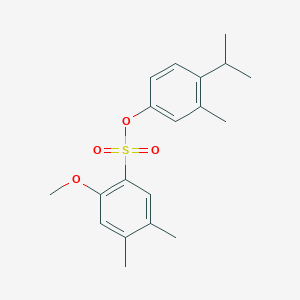

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)

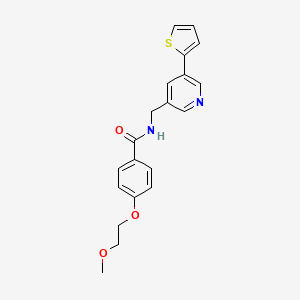

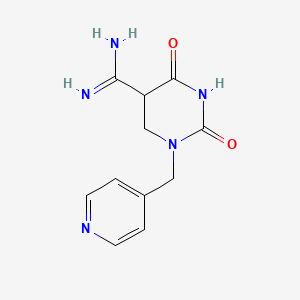

![N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2469607.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)

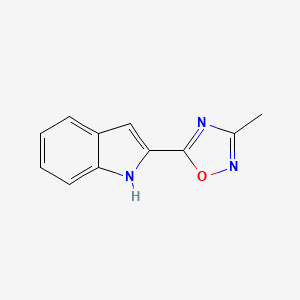

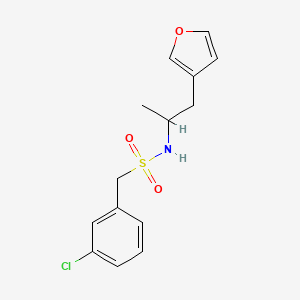

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)